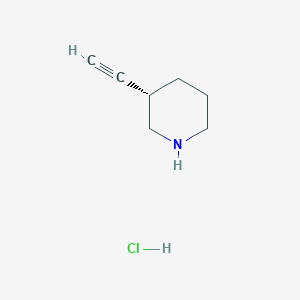
2(1H)-Quinolinone,8-hydroxy-5,7-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core with hydroxy and nitro substituents at specific positions. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- typically involves the nitration of 8-hydroxyquinoline followed by cyclization. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro derivative is then subjected to cyclization to form the quinolinone structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable.
化学反応の分析
Types of Reactions: 2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted quinolinones.
Substitution: Various substituted quinolinones depending on the nucleophile used.
科学的研究の応用
2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
作用機序
The mechanism of action of 2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- involves its interaction with various molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its biological activity. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Quinolin-2(1H)-ones: These compounds share the quinolinone core but differ in the substitution pattern.
4-Hydroxy-2-quinolones: These compounds have a hydroxy group at the 4-position instead of the 8-position.
2,4-Dihydroxyquinolines: These compounds have hydroxy groups at both the 2- and 4-positions.
Uniqueness: 2(1H)-Quinolinone,8-hydroxy-5,7-dinitro- is unique due to the specific positioning of the hydroxy and nitro groups, which confer distinct chemical and biological properties. The presence of both electron-donating (hydroxy) and electron-withdrawing (nitro) groups in the same molecule allows for a wide range of chemical reactivity and potential biological activities.
特性
分子式 |
C9H7N3O6-2 |
|---|---|
分子量 |
253.17 g/mol |
IUPAC名 |
5-(dihydroxyamino)-7-dioxidoazaniumylidene-2-hydroxy-1H-quinolin-8-olate |
InChI |
InChI=1S/C9H8N3O6/c13-7-2-1-4-5(11(15)16)3-6(12(17)18)9(14)8(4)10-7/h1-3,10,15-16H,(H2-,13,14,17,18)/q-1/p-1 |
InChIキー |
HGTXRZNBSPPLGG-UHFFFAOYSA-M |
異性体SMILES |
C1=C2C(=C(/C(=[N+](\[O-])/[O-])/C=C2N(O)O)[O-])NC(=C1)O |
正規SMILES |
C1=C2C(=CC(=[N+]([O-])[O-])C(=C2NC(=C1)O)[O-])N(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B12289536.png)

![4-[4-(1-phenylethylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride](/img/structure/B12289557.png)


![[1-[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B12289567.png)
![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12289570.png)
![[(6-Methoxyquinolin-4-yl)-(5-oxo-1-azabicyclo[2.2.2]octan-2-yl)methyl] acetate](/img/structure/B12289586.png)
![Methyl 3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12289590.png)
![3-Amino-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12289593.png)

![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12289608.png)

